molecular formula C₂₈H₂₆N₂O₁₀ B1140358 p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranoside CAS No. 84564-22-7

p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranoside

Cat. No.: B1140358
CAS No.: 84564-22-7
M. Wt: 550.51
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranoside: is a synthetic compound used primarily in biochemical research. It is a derivative of glucopyranoside, modified with nitrophenyl and benzoyl groups, which makes it useful in various enzymatic studies and as a substrate in glycosidase assays.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranoside typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of glucopyranoside are protected using benzoyl chloride in the presence of a base such as pyridine.

    Introduction of Acetamido Group: The 2-position hydroxyl group is converted to an acetamido group using acetic anhydride.

    Attachment of p-Nitrophenyl Group: The p-nitrophenyl group is introduced through a nucleophilic substitution reaction, often using p-nitrophenyl chloride.

Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale, often employing automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: The compound undergoes hydrolysis in the presence of glycosidases, breaking down into p-nitrophenol and the corresponding sugar derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The benzoyl groups can be substituted under specific conditions, allowing for further functionalization.

Common Reagents and Conditions:

    Hydrolysis: Enzymes such as beta-glucosidase in aqueous buffer solutions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Hydrolysis: p-Nitrophenol and 2-acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranose.

    Reduction: p-Aminophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranoside.

Scientific Research Applications

Chemistry:

  • Used as a substrate in enzymatic assays to study glycosidase activity.
  • Serves as a model compound for studying carbohydrate chemistry and glycosylation reactions.

Biology:

  • Employed in the study of enzyme kinetics and mechanisms, particularly for enzymes that act on glycosidic bonds.
  • Used in the development of diagnostic assays for detecting glycosidase activity in biological samples.

Medicine:

  • Potential applications in drug development, particularly for designing inhibitors of glycosidases which are targets in various diseases.

Industry:

  • Utilized in the production of biochemical reagents and diagnostic kits.

Comparison with Similar Compounds

    p-Nitrophenyl beta-D-glucopyranoside: Lacks the acetamido and benzoyl groups, making it less specific for certain enzymatic studies.

    p-Nitrophenyl alpha-D-glucopyranoside: Differing in the anomeric configuration, it is used to study alpha-glycosidases.

    p-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Similar but without the benzoyl groups, used in simpler glycosidase assays.

Uniqueness: The presence of both acetamido and benzoyl groups in p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranoside provides specificity and stability, making it particularly useful in detailed enzymatic studies and complex biochemical assays.

Properties

IUPAC Name

[5-acetamido-4-benzoyloxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O10/c1-17(31)29-23-25(40-27(34)19-10-6-3-7-11-19)24(32)22(16-37-26(33)18-8-4-2-5-9-18)39-28(23)38-21-14-12-20(13-15-21)30(35)36/h2-15,22-25,28,32H,16H2,1H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMLFNAQJLVCQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.